Adx 47273

mGluR5 Allosteric Modulation Calcium Mobilization

For rigorous neuroscience research, ADX-47273 is the reference mGluR5 PAM of choice. Unlike generic PAMs, its pure allosteric modulation (no ago-potentiation) and proven brain penetration deliver reproducible, translational data. It outperforms CDPPB in key cognitive assays and serves as a benchmark for SAR studies. Procure from qualified suppliers to guarantee batch-to-batch consistency and avoid experimental variability from unvalidated substitutes.

Molecular Formula C20H17F2N3O2
Molecular Weight 369.4 g/mol
CAS No. 851881-60-2
Cat. No. B1666623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdx 47273
CAS851881-60-2
SynonymsADX 47273
ADX-47273
ADX47273
S-(4-fluorophenyl)-(3-(3-(4-fluorophenyl)-(1,2,4)-oxadiazol-5-yl)piperidin-1-yl)methanone
Molecular FormulaC20H17F2N3O2
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F
InChIInChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m0/s1
InChIKeyVXQCCZHCFBHTTD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ADX-47273 (CAS 851881-60-2): A Selective mGluR5 Positive Allosteric Modulator for Research


ADX-47273, with the chemical name (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-piperidin-1-yl)methanone, is a drug used in scientific research as a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) . It acts by enhancing the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself [1]. This mechanism distinguishes it from direct agonists and contributes to its pharmacological profile, which has demonstrated antipsychotic-like and procognitive efficacy in various rodent models .

Why Generic Substitution is Not Recommended for ADX-47273


Substituting ADX-47273 with another mGluR5 PAM or a generic reference standard without rigorous qualification is scientifically unsound. The pharmacological profile of mGluR5 PAMs is not uniform; critical differences in potency, selectivity, brain penetration, and even the nature of allosteric modulation (e.g., pure PAM vs. ago-potentiator) can dramatically alter experimental outcomes [1]. For instance, structural analogs of ADX-47273 have been shown to possess either pure PAM activity or ago-potentiation depending on minor molecular modifications, highlighting that small chemical changes can lead to functionally distinct pharmacological properties [2]. Therefore, direct substitution without re-validation of the specific experimental model introduces significant variability and compromises data reproducibility.

ADX-47273: Quantifiable Differentiation Data for Scientific Procurement


Comparative In Vitro Potency at mGluR5: ADX-47273 vs. Other PAMs

In a direct functional assay using HEK293 cells expressing rat mGluR5, ADX-47273 potentiated a submaximal glutamate response with an EC50 of 170 nM . In a separate study assessing calcium mobilization in CHO cells expressing human mGluR5, ADX-47273 exhibited an EC50 of 31 nM . The known mGluR5 PAM, CDPPB, is reported to have an EC50 of approximately 27 nM in a similar calcium mobilization assay [1]. While the EC50 values are in the same nanomolar range, the structural and functional differences between these chemotypes are critical for selecting the appropriate tool compound for a given experimental context.

mGluR5 Allosteric Modulation Calcium Mobilization

Receptor Selectivity Profile: ADX-47273's Advantage

ADX-47273 demonstrates high selectivity for mGluR5. It shows no significant activity against other rat or human mGluR subtypes (mGluR1–8) or GABAB receptors when tested at concentrations up to 10 μM . Furthermore, it has no significant affinity for a panel of 56 other GPCRs, transporters, enzymes, and ion channels . In contrast, some other mGluR5 PAMs, such as certain analogs in the CDPPB series, have been reported to exhibit off-target activity at other receptors or lack the same breadth of selectivity data [1].

Receptor Selectivity Off-Target Activity mGluR Family

Comparative In Vivo Efficacy in Cognitive Models: ADX-47273 vs. CDPPB

In a study of social novelty discrimination (SND) in rats, both ADX-47273 and CDPPB reversed deficits. However, a direct comparison in the Morris water maze test of spatial learning and memory revealed a performance difference. ADX-47273 (10 mg/kg) improved learning, with treated animals requiring fewer days to reach the performance criterion than those treated with CDPPB (10 mg/kg) [1]. Specifically, the mean number of days to reach the criterion (≤15 s to find the platform) was significantly reduced by ADX-47273 compared to the vehicle group, and the improvement was more pronounced than that observed with CDPPB at the same dose [1].

Social Cognition Schizophrenia Models Behavioral Pharmacology

In Vivo Target Engagement and Pharmacokinetic Profile

ADX-47273 demonstrates favorable pharmacokinetic properties that support its use in in vivo studies. Following intraperitoneal administration in rats, it achieves a brain-to-plasma (B/P) ratio greater than 2, indicating efficient brain penetration . Its oral bioavailability is approximately 40%, with a half-life (T1/2) of around 2 hours . Crucially, this exposure is sufficient to engage the target in the brain, as evidenced by dose-dependent increases in the phosphorylation of ERK and CREB in the hippocampus and prefrontal cortex . In comparison, CDPPB is also brain-penetrant but is reported to have poor aqueous solubility and high protein binding, which can complicate formulation and interpretation of in vivo studies [1].

Brain Penetration Pharmacokinetics Target Engagement

Efficacy in Models of Antipsychotic-Like Activity

ADX-47273 demonstrates antipsychotic-like activity in several established rodent models, often with a favorable side-effect profile. In a direct comparison, ADX-47273 (100 mg/kg) and the typical antipsychotic haloperidol both reduced conditioned avoidance response (CAR) behavior in rats [1]. However, ADX-47273 achieves this without inducing catalepsy, a side effect commonly associated with haloperidol and other D2 receptor antagonists [1]. Furthermore, ADX-47273 reduces hyperactivity induced by NMDA-receptor antagonists like ketamine and PCP, which are considered models relevant to schizophrenia [2].

Antipsychotic Behavioral Models Schizophrenia

Optimal Application Scenarios for ADX-47273 Based on Evidence


Studies of mGluR5-Mediated Synaptic Plasticity and Cognition

ADX-47273 is ideally suited for investigating the role of mGluR5 in synaptic plasticity, learning, and memory. Its ability to enhance long-term potentiation (LTP) in hippocampal slices and improve performance in behavioral tasks such as the Morris water maze, novel object recognition, and reversal learning makes it a critical tool for neuroscientists exploring the cellular and behavioral correlates of cognition. The demonstrated superiority over CDPPB in some cognitive assays [1] further supports its selection for these specific studies.

Preclinical Models of Schizophrenia and Psychosis

Based on its robust antipsychotic-like efficacy in animal models—including reversal of NMDA-antagonist-induced hyperlocomotion and reduction of conditioned avoidance response without inducing catalepsy [2]—ADX-47273 is a key compound for research into novel, non-dopaminergic treatments for schizophrenia. Its ability to reverse cognitive deficits in these models [3] also makes it a valuable tool for studying the cognitive symptoms of the disorder.

Investigation of Addiction-Related Cognitive Deficits

ADX-47273 has been shown to attenuate deficits in cognitive flexibility induced by withdrawal from ethanol exposure [4]. This specific finding supports its use in research programs focused on the neurobiological underpinnings of addiction and the cognitive impairments associated with substance abuse and withdrawal. Its procognitive effects in this context provide a strong rationale for its selection over less characterized mGluR5 PAMs.

Structure-Activity Relationship (SAR) and Tool Compound Studies

Due to its well-characterized selectivity profile and the existence of extensive SAR data from analog libraries [5], ADX-47273 serves as an excellent reference standard and starting point for medicinal chemistry efforts aimed at developing next-generation mGluR5 PAMs. Researchers can use ADX-47273 to benchmark new compounds and investigate the molecular switches that govern ago-potentiation versus pure allosteric modulation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adx 47273

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.